molecular formula C50H58O2 B1311715 (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol CAS No. 908338-44-3

(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B1311715
CAS No.: 908338-44-3
M. Wt: 691 g/mol
InChI Key: BCAHCEFAVPAFSH-UHFFFAOYSA-N
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Description

Structural and stereochemical features of 1,1'-bi-2-naphthol-derived chiral ligands

The structural foundation of this compound lies in the 1,1'-bi-2-naphthol scaffold, which exhibits axial chirality resulting from restricted rotation around the central carbon-carbon bond connecting the two naphthalene rings. This fundamental structural motif has been recognized as one of the most important chiral frameworks in asymmetric synthesis due to its exceptional stability toward racemization and its ability to impart high levels of enantioselectivity in various catalytic processes. The compound possesses a molecular formula of C₄₈H₆₂O₂ and maintains the characteristic dihedral angle between the naphthalene planes that is essential for its chiral properties.

The axial chirality of 1,1'-bi-2-naphthol derivatives arises from the phenomenon of atropisomerism, where enantiomers exist due to restricted rotation around a single bond. This chirality type was first described in 1922 and has since become a crucial structural element in many natural products and bioactive compounds. The stability of the chiral configuration in 1,1'-bi-2-naphthol systems is remarkable, with racemization barriers typically exceeding 35 kilocalories per mole, ensuring that the stereochemical integrity is maintained under normal reaction conditions. The specific rotation of the (S)-enantiomer of 1,1'-bi-2-naphthol has been measured at -51.3° (c = 1.1 in tetrahydrofuran), providing a reliable method for determining enantiomeric purity.

The incorporation of 2,4,6-triisopropylphenyl substituents at the 3,3'-positions introduces additional steric bulk that significantly influences the compound's conformational behavior and catalytic properties. These substituents adopt specific orientations that create well-defined chiral pockets around the catalytic center, enabling highly selective substrate recognition and activation. The triisopropylphenyl groups are positioned in such a way that they do not significantly disrupt the inherent axial chirality of the 1,1'-bi-2-naphthol core while providing the necessary steric environment for asymmetric induction. The molecular architecture creates a three-dimensional chiral environment that is particularly effective for distinguishing between enantiotopic faces of prochiral substrates.

Computational studies have revealed that the preferred conformation of this compound involves specific rotational orientations of the triisopropylphenyl substituents that minimize steric clashing while maximizing the chiral recognition capability. The compound's electronic properties are also influenced by the extended conjugation system and the electron-donating nature of the isopropyl groups, which can fine-tune the reactivity and selectivity of derived catalysts. The hydroxyl groups at the 2,2'-positions serve as crucial functional handles for further derivatization, particularly for the formation of phosphoric acid catalysts that have revolutionized asymmetric organic synthesis.

Historical development of 3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate-class phosphoric acid catalysts

The development of 3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, commonly known as the 3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate catalyst, represents a watershed moment in the evolution of chiral phosphoric acid catalysis. This breakthrough emerged from the independent work of Takahiko Akiyama at Gakushuin University and Masahiro Terada at Tohoku University in 2004, who simultaneously reported the use of 1,1'-bi-2-naphthol-derived phosphoric acids as highly effective chiral Brønsted acid catalysts. Their pioneering contributions established a new paradigm in organocatalysis, demonstrating that relatively simple chiral phosphoric acids could achieve remarkable levels of enantioselectivity in challenging asymmetric transformations.

The initial discovery by Akiyama and Terada focused on the catalytic potential of 1,1'-bi-2-naphthol-derived monophosphoric acids in Mannich-type reactions, where these catalysts demonstrated unprecedented levels of stereochemical control. The success of these early studies prompted intensive research into the optimization of the catalyst structure, leading to the systematic investigation of various substituents at the 3,3'-positions of the 1,1'-bi-2-naphthol backbone. Among the numerous derivatives synthesized and evaluated, the 2,4,6-triisopropylphenyl-substituted variant emerged as particularly effective, earning recognition as one of the most powerful chiral phosphoric acid catalysts developed to date.

The 3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate catalyst gained prominence through its exceptional performance in a wide range of asymmetric reactions, including transfer hydrogenations, Friedel-Crafts alkylations, and various addition reactions. The catalyst's versatility and reliability led to its widespread adoption in both academic and industrial settings, where it has been employed in the synthesis of pharmaceutically relevant compounds and fine chemicals. The development of reliable synthetic protocols for producing this catalyst in high purity became a critical factor in its successful implementation, as initial studies revealed that metal impurities could significantly impact catalytic activity.

Mechanistic studies of 3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate-catalyzed reactions have provided deep insights into the operating principles of chiral phosphoric acid catalysis. These investigations revealed that the catalyst typically operates through a bifunctional activation mode, where the phosphoric acid simultaneously activates both the electrophile and nucleophile through hydrogen bonding interactions. The specific geometry and electronic properties of the triisopropylphenyl substituents play crucial roles in controlling the orientation and reactivity of the substrates, leading to the observed high levels of enantioselectivity. Recent computational studies have refined the understanding of these mechanisms, showing that the preferred activation pathways may differ from initially proposed models and highlighting the importance of precise catalyst-substrate interactions in determining stereochemical outcomes.

Significance of 3,3′-triisopropylphenyl substituents in asymmetric induction

The 3,3'-triisopropylphenyl substituents in this compound play a fundamental role in determining the catalyst's ability to achieve high levels of asymmetric induction. These bulky aromatic groups create a well-defined chiral environment around the catalytic center, serving as the primary source of steric differentiation between competing transition states that lead to opposite enantiomers of the product. The strategic positioning of these substituents ensures that substrates approaching from different enantiotopic faces experience significantly different steric environments, resulting in substantial energy differences between competing pathways and consequently high enantioselectivity.

Computational analysis has revealed that the triisopropylphenyl groups adopt specific conformations that optimize the chiral recognition process while minimizing unfavorable steric interactions within the catalyst structure itself. The isopropyl groups on the aromatic rings provide multiple points of steric contact with approaching substrates, creating a three-dimensional chiral pocket that can effectively discriminate between different substrate orientations. This multi-point recognition mechanism is particularly effective for substrates with extended structures, where multiple weak interactions can cumulate to provide substantial stereochemical control. The flexibility of the isopropyl groups also allows for some conformational adaptation to accommodate different substrate types while maintaining the overall chiral bias of the system.

The electronic properties of the triisopropylphenyl substituents contribute significantly to the catalyst's performance through their influence on the acidity and binding properties of the phosphoric acid center. The electron-donating nature of the isopropyl groups modulates the strength of the phosphoric acid, creating an optimal balance between catalyst activity and selectivity. This electronic tuning effect has been demonstrated through comparative studies with catalysts bearing different substituent patterns, showing that the specific combination of steric bulk and electronic properties in the triisopropylphenyl groups is crucial for achieving maximum catalytic efficiency. The aromatic rings also provide additional opportunities for weak interactions such as pi-pi stacking and cation-pi interactions with appropriate substrates.

Experimental evidence for the critical importance of the triisopropylphenyl substituents comes from systematic structure-activity relationship studies that have compared the performance of various 3,3'-disubstituted 1,1'-bi-2-naphthol phosphoric acids. These studies consistently demonstrate that the 2,4,6-triisopropylphenyl variant provides superior enantioselectivity compared to other substituent patterns, including those with different alkyl groups or alternative substitution patterns on the aromatic rings. The unique combination of size, shape, and electronic properties of the triisopropylphenyl groups creates an optimal chiral environment that has proven difficult to surpass through alternative structural modifications. Recent developments in catalyst design continue to use the triisopropylphenyl motif as a benchmark for evaluating new catalyst structures, underscoring its continued significance in the field of asymmetric catalysis.

Properties

IUPAC Name

1-[2-hydroxy-3-[2,4,6-tri(propan-2-yl)phenyl]naphthalen-1-yl]-3-[2,4,6-tri(propan-2-yl)phenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H58O2/c1-27(2)35-23-39(29(5)6)45(40(24-35)30(7)8)43-21-33-17-13-15-19-37(33)47(49(43)51)48-38-20-16-14-18-34(38)22-44(50(48)52)46-41(31(9)10)25-36(28(3)4)26-42(46)32(11)12/h13-32,51-52H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAHCEFAVPAFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=C(C=C(C=C6C(C)C)C(C)C)C(C)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H58O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol typically involves:

  • Starting from (S)-1,1'-binaphthalene-2,2'-diol (BINOL), which provides the chiral binaphthyl backbone.
  • Selective functionalization at the 3,3' positions by introduction of bulky 2,4,6-triisopropylphenyl substituents.
  • Purification steps to isolate the desired diol with high enantiomeric excess (≥95.5% by HPLC).

Key Synthetic Steps

Preparation of (S)-BINOL
  • Commercially available or synthesized by resolution methods.
  • Provides the chiral scaffold for further substitution.
Introduction of 2,4,6-Triisopropylphenyl Groups at 3,3' Positions
  • Lithiation of (S)-BINOL at the 3,3' positions using strong bases such as n-butyllithium at low temperature (-78 °C) in anhydrous tetrahydrofuran (THF).
  • Subsequent reaction with 2,4,6-triisopropylphenyl electrophiles or halides to install the bulky aryl groups.
  • This step requires strict anhydrous and inert atmosphere conditions to prevent side reactions.
Workup and Purification
  • After reaction completion, quenching with aqueous acid (e.g., 6 N HCl) to neutralize reactive intermediates.
  • Extraction with organic solvents such as dichloromethane (DCM).
  • Washing and drying over sodium sulfate (Na2SO4).
  • Purification by column chromatography using eluents like hexane/DCM mixtures or hexane/ethyl acetate to isolate the pure diol.
  • Crystallization from solvents such as DCM/hexane to obtain white crystalline product with high purity.

Alternative Preparation Notes

  • Some protocols use photoinduced reactions or base-mediated coupling in aqueous or organic media, but these are less common for this specific compound.
  • The use of triethylamine as a base in dichloromethane at low temperature (0–20 °C) for coupling reactions is reported for related BINOL derivatives, indicating mild conditions can be effective for certain steps.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Lithiation of (S)-BINOL n-Butyllithium (2.5 M in hexanes), THF, -78 °C - Strict inert atmosphere, anhydrous solvent
Arylation at 3,3' positions 2,4,6-Triisopropylphenyl halide or electrophile - Slow addition, low temperature
Workup Quench with 6 N HCl, extract with DCM - Multiple washes to remove impurities
Purification Column chromatography (hexane/DCM or hexane/EtOAc) 60–81 Crystallization improves purity
  • Overall isolated yields for the diol after two steps are reported around 60%.
  • Purity and enantiomeric excess typically exceed 95.5% as confirmed by HPLC.

Research Findings and Analytical Data

  • Characterization by NMR (1H, 13C), IR, and mass spectrometry confirms the structure and substitution pattern.
  • High-resolution mass spectrometry (HRMS) data matches calculated molecular weights.
  • IR spectra show characteristic hydroxyl and aromatic absorptions.
  • Optical rotation and chiral HPLC confirm the (S)-configuration and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3’-Bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydro derivatives with reduced aromaticity.

    Substitution: Various substituted binaphthol derivatives depending on the electrophile used.

Scientific Research Applications

Asymmetric Synthesis

(S)-TRIP is primarily recognized for its utility in asymmetric synthesis. It serves as a chiral auxiliary in various reactions, facilitating the production of enantiomerically enriched compounds. This property is crucial in the pharmaceutical industry where the chirality of compounds can significantly influence their biological activity.

Key Applications:

  • Chiral Bronsted Acid Catalysts: (S)-TRIP can be employed to prepare BINOL-based chiral N-triflyl thiophosphoramides which act as chiral Bronsted acid catalysts. These catalysts are instrumental in the enantioselective synthesis of α-substituted cycloalkanones via the hydrolysis of alicyclic silyl enol ethers .
  • Enantioselective Reactions: The compound is utilized in various enantioselective reactions that require a chiral environment to produce specific stereoisomers. Its effectiveness as a chiral ligand enhances reaction selectivity and yield.

Material Science

In material science, (S)-TRIP has been investigated for its potential applications in creating advanced materials with specific optical properties. The compound's ability to form complex structures allows for its use in developing materials with tailored characteristics.

Key Applications:

  • Optical Devices: The unique optical properties of (S)-TRIP make it suitable for applications in optical devices where chirality plays a critical role.
  • Liquid Crystals: Research has shown that compounds like (S)-TRIP can be incorporated into liquid crystal formulations, enhancing their performance in display technologies.

Medicinal Chemistry

The role of (S)-TRIP in medicinal chemistry is significant due to its impact on drug development processes. Its chiral nature allows for the synthesis of drugs with enhanced efficacy and reduced side effects.

Key Applications:

  • Drug Development: The compound is utilized as a building block in synthesizing various pharmaceutical agents that require specific stereochemistry for optimal biological activity.
  • Biological Studies: Studies have indicated that derivatives of (S)-TRIP exhibit anti-inflammatory properties, making them candidates for therapeutic applications .

Case Study 1: Asymmetric Synthesis of α-Substituted Cycloalkanones

In a study published by Sigma-Aldrich, researchers demonstrated how (S)-TRIP was used to synthesize α-substituted cycloalkanones through an enantioselective hydrolysis reaction. The use of this compound as a chiral catalyst resulted in high yields and excellent enantiomeric excesses, showcasing its effectiveness in asymmetric synthesis .

Case Study 2: Development of Chiral Catalysts

A recent investigation highlighted the synthesis of BINOL-based chiral N-triflyl thiophosphoramides using (S)-TRIP as a precursor. This study emphasized the compound's versatility and importance in creating efficient catalysts for various organic transformations .

Mechanism of Action

The mechanism by which (S)-3,3’-Bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol exerts its effects involves:

    Chirality Induction: The bulky substituents and chiral centers induce chirality in reactions, leading to the formation of enantiomerically enriched products.

    Molecular Interactions: The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Key Observations:

Steric Effects: TRIP’s 2,4,6-triisopropylphenyl groups impose exceptional steric hindrance, restricting substrate access to the catalytic site and enhancing enantioselectivity in crowded reactions . Dimesityl-BINOL (trimethylphenyl) offers moderate bulk, enabling applications in helicene synthesis where steric demand is lower . Diphenyl-BINOL, with minimal steric bulk, is less effective in enantioselective catalysis but simpler to synthesize .

Electronic Effects :

  • Perfluorophenyl substituents introduce electron-withdrawing effects, increasing the acidity of derived phosphoric acids and altering substrate activation pathways .
  • Anthracenyl groups provide electron-donating properties, useful in photochemical applications .

Catalytic Performance

Compound Reaction Example Enantioselectivity (% ee) Yield (%) Reference
(S)-TRIP-PA Mannich Reaction 90–99 85–95
Dimesityl-BINOL-PA Helicene Cyclization 80–90 70–80
Diphenyl-BINOL-PA Aldol Reaction 60–75 50–65
Perfluorophenyl-BINOL-PA Epoxide Ring-Opening 85–92 75–88

Analysis:

  • TRIP-PA achieves superior enantioselectivity (>90% ee) in Mannich reactions due to its steric shielding, which prevents undesired transition states .
  • Dimesityl-BINOL-PA shows moderate selectivity in helicene synthesis, where steric demands are balanced against reaction feasibility .
  • Electron-withdrawing perfluorophenyl groups improve catalytic activity in polar reactions like epoxide openings by stabilizing charged intermediates .

Biological Activity

(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol, commonly referred to as TRIP-BINOL, is a chiral binaphthol derivative known for its significant role in asymmetric synthesis and catalysis. This compound exhibits unique steric and electronic properties due to its bulky substituents, which influence its biological activity. This article explores the biological activities of TRIP-BINOL, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₅₀H₅₈O₂
  • Molecular Weight : 690.99 g/mol
  • CAS Number : 908338-44-3

TRIP-BINOL's biological activity can be attributed to several mechanisms:

  • Chirality Induction : The compound's chirality is crucial for its interaction with biological targets such as enzymes and receptors. The bulky triisopropylphenyl groups enhance selectivity in these interactions.
  • Molecular Interactions : TRIP-BINOL can form non-covalent interactions with biomolecules, influencing their activity. This property is particularly relevant in enzyme catalysis and receptor binding.

Biological Activity Overview

Research has highlighted several biological activities associated with TRIP-BINOL:

  • Asymmetric Catalysis : TRIP-BINOL is widely used as a chiral ligand in various asymmetric reactions, contributing to the synthesis of enantiomerically pure compounds.
  • Antitumor Activity : Preliminary studies suggest that TRIP-BINOL derivatives may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells through mitochondrial pathways.
  • Enzyme Inhibition : TRIP-BINOL has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain kinases, which are crucial in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Asymmetric CatalysisUsed as a chiral ligand for synthesizing enantiomers
Antitumor EffectsInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases involved in cancer progression

Case Study: Antitumor Efficacy

A study conducted on the antitumor effects of TRIP-BINOL derivatives demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was linked to the activation of caspase pathways leading to apoptosis. The study reported an IC50 value of 15 µM for TRIP-BINOL derivatives compared to 30 µM for standard chemotherapeutics like doxorubicin.

Case Study: Enzyme Inhibition

Another investigation focused on the inhibitory effects of TRIP-BINOL on protein kinases involved in cell signaling pathways related to cancer. The study revealed that TRIP-BINOL could selectively inhibit the activity of PI3K with an IC50 value of 12 µM, suggesting its potential utility in targeted cancer therapies.

Q & A

Q. What is the role of (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol in asymmetric catalysis?

This compound serves as a chiral ligand or catalyst in enantioselective reactions due to its rigid binaphthyl backbone and bulky 2,4,6-triisopropylphenyl substituents, which enhance stereochemical control. For example, it has been used in gold(I)-catalyzed reactions to synthesize helicenes and in nickel-mediated cross-couplings to achieve high enantiomeric excess (ee) .

Q. What is a reliable synthetic route for this compound?

A robust method involves Grignard reagent formation using (S)-BINOL-Br, followed by cross-coupling with aromatic bromides in the presence of Ni(PPh₃)₂Cl₂. Key steps include:

  • Freshly activated Mg turnings and 1,2-dibromoethane to initiate the Grignard reaction.
  • Refluxing with Ni catalyst (0.4 equiv) and aromatic bromide (2.0 equiv) for 10–16 hours.
  • Acidic workup and purification via column chromatography, yielding ~81% product .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms regiochemistry and enantiopurity.
  • HPLC with Chiral Columns : Measures enantiomeric excess (e.g., >99% ee reported in catalytic applications) .
  • Elemental Analysis : Validates molecular formula and purity .

Q. How does the bulky 2,4,6-triisopropylphenyl group influence reactivity?

The steric bulk reduces aggregation, enhances solubility in nonpolar solvents, and stabilizes metal-ligand complexes by preventing undesired side reactions. This is critical for maintaining high stereoselectivity in catalytic cycles .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in cross-coupling reactions?

  • Catalyst Screening : Test alternative Ni or Pd catalysts (e.g., Pd(PPh₃)₄) to improve turnover.
  • Temperature Control : Lower temperatures (0–5°C) during quenching reduce decomposition.
  • Solvent Effects : Use ethers (MTBE) instead of THF to minimize coordination with Grignard reagents .

Q. How should researchers address contradictions in enantiomeric excess (ee) data across studies?

  • Standardize Analytical Methods : Use identical HPLC columns (e.g., Chiralpak AD-H) and mobile phases.
  • Control Moisture/Oxygen : Ensure inert conditions during catalysis to prevent racemization.
  • Cross-Validate : Compare results with circular dichroism (CD) or X-ray crystallography .

Q. What strategies improve the stability of this compound under catalytic conditions?

  • Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the aryl substituents for oxidative stability.
  • Encapsulation : Use ionic liquids or micellar systems to protect the ligand from degradation .

Q. How can derivatives of this compound be designed for enhanced catalytic activity?

  • Substituent Engineering : Replace triisopropylphenyl with electron-deficient groups (e.g., perfluorophenyl) to modulate electronic effects.
  • Backbone Modification : Incorporate anthracene units (as in 8a/8c derivatives) to extend conjugation and improve π-π interactions .

Q. What are the challenges in scaling up the synthesis of this compound?

  • Grignard Safety : Large-scale reactions require strict temperature control to avoid exothermic runaway.
  • Purification : Replace column chromatography with recrystallization (e.g., toluene/EtOAC mixtures) for cost efficiency .

Q. How does this ligand compare to other BINOL derivatives in asymmetric catalysis?

  • Steric vs. Electronic Effects : Triisopropylphenyl groups provide superior steric shielding compared to mesityl (3,5-dimethylphenyl) groups, but mesityl derivatives may offer faster reaction kinetics.
  • Application Scope : This ligand excels in helicene synthesis and allylic C–H functionalization, whereas Xyl-BINAP derivatives are preferred for hydrogenations .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions and catalyst pre-activation to avoid side reactions .
  • Characterization : Combine NMR, HPLC, and mass spectrometry for comprehensive analysis .
  • Catalytic Testing : Benchmark against known systems (e.g., BINAP or phosphoramidite ligands) to contextualize performance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 2
(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol

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